Benzenemethanamine, N-(4-methylpentyl)-
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Overview
Description
Benzenemethanamine, N-(4-methylpentyl)-: is an organic compound with the molecular formula C13H21N . It is a derivative of benzenemethanamine, where the amine group is substituted with a 4-methylpentyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(4-methylpentyl)- typically involves the reaction of benzenemethanamine with 4-methylpentyl halides under basic conditions. The reaction can be represented as follows:
C6H5CH2NH2+C6H13X→C6H5CH2NHC6H13+HX
where X is a halogen (Cl, Br, or I). The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed.
Industrial Production Methods
Industrial production of Benzenemethanamine, N-(4-methylpentyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenemethanamine, N-(4-methylpentyl)- can undergo oxidation reactions to form corresponding amine oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
Scientific Research Applications
Benzenemethanamine, N-(4-methylpentyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(4-methylpentyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 4-methyl-: This compound has a similar structure but with a methyl group instead of a 4-methylpentyl group.
Benzenemethanamine, N-methyl-: Here, the amine group is substituted with a methyl group.
Benzenemethanamine, N-(4-methylphenyl)-: This compound has a 4-methylphenyl group instead of a 4-methylpentyl group.
Uniqueness
Benzenemethanamine, N-(4-methylpentyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds can influence its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
60508-95-4 |
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Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-benzyl-4-methylpentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-12(2)7-6-10-14-11-13-8-4-3-5-9-13/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3 |
InChI Key |
LTZCQSJRUIJKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCNCC1=CC=CC=C1 |
Origin of Product |
United States |
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